Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(aminomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a compound belonging to the bicyclic chemical family Bicyclic compounds are characterized by two fused rings, which often impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can then be derivatized through various transformations . The reaction conditions often include the use of a photochemical reactor and specific wavelengths of light to drive the cycloaddition process.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalable synthesis of bicyclic compounds like this compound can be achieved through robust and mild synthetic routes. These methods focus on achieving high yields and purity, often employing photochemical reactors and specialized equipment .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of their rings and substituents.
Bicyclo[2.1.1]hexanes: These compounds are closely related and often used as bio-isosteres in medicinal chemistry.
Uniqueness: Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific functional groups and the presence of an oxygen atom in the bicyclic ring. This imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h2-6,10H2,1H3 |
InChI Key |
GOGUXIPQULTGMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2)CN |
Origin of Product |
United States |
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